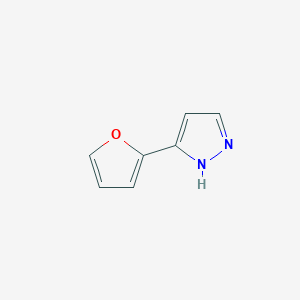

3-(furan-2-yl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTWJTDNZKWQON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356009 |

Source

|

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32332-98-2 |

Source

|

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(furan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a furan and a pyrazole moiety, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The furan ring, a common pharmacophore, can further modulate the compound's biological profile and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 3-(furan-2-yl)-1H-pyrazole, with a focus on data relevant to researchers and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 3-(furan-2-yl)-1H-pyrazole are summarized in the table below, providing a foundational dataset for laboratory use and computational modeling.

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 32332-98-2 |

| IUPAC Name | 3-(furan-2-yl)-1H-pyrazole |

| Synonyms | 3-(2-furyl)-1H-pyrazole |

| Melting Point | 102-104 °C |

| Boiling Point | 154-160 °C at 8 Torr |

| Predicted pKa | 13.52 ± 0.10 |

Spectral Data

The structural elucidation of 3-(furan-2-yl)-1H-pyrazole is supported by various spectroscopic techniques. The expected spectral data, based on the analysis of closely related furan-pyrazole derivatives, are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.5 (br s) | Broad Singlet | NH (pyrazole) |

| ~7.6 (d) | Doublet | H5 (furan) |

| ~7.4 (d) | Doublet | H5 (pyrazole) |

| ~6.8 (d) | Doublet | H3 (furan) |

| ~6.5 (dd) | Doublet of Doublets | H4 (furan) |

| ~6.4 (d) | Doublet | H4 (pyrazole) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C3 (pyrazole) |

| ~148 | C2 (furan) |

| ~142 | C5 (furan) |

| ~130 | C5 (pyrazole) |

| ~111 | C4 (furan) |

| ~106 | C3 (furan) |

| ~102 | C4 (pyrazole) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3300 | N-H stretching |

| ~3000-3100 | C-H stretching (aromatic) |

| ~1600 | C=N stretching |

| ~1500-1550 | C=C stretching (aromatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 134 | [M]⁺ |

Experimental Protocols

Synthesis of 3-(furan-2-yl)-1H-pyrazole

A representative synthetic protocol for 3-(furan-2-yl)-1H-pyrazole involves a two-step process starting from 1-(furan-2-yl)ethanone.

Step 1: Synthesis of 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 1-(furan-2-yl)ethanone (1.0 eq) in an appropriate solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form 3-(furan-2-yl)-1H-pyrazole

-

Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(furan-2-yl)-1H-pyrazole.

Below is a generalized workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazole.

Potential Biological Activities and Signaling Pathways

While direct studies on the specific signaling pathways modulated by 3-(furan-2-yl)-1H-pyrazole are limited, the broader class of furan-pyrazole derivatives has demonstrated significant potential as inhibitors of various protein kinases involved in cancer progression. The following sections outline potential signaling pathways that may be targeted by this compound, based on research on structurally related molecules.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers.[1] Pyrazole derivatives have been investigated as EGFR inhibitors, and it is plausible that 3-(furan-2-yl)-1H-pyrazole could exert its anticancer effects through this mechanism.[1]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell growth, differentiation, and immune responses. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Some pyrazole-containing compounds have been shown to inhibit JAK kinases.

Hippo-YAP/TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The downstream effectors, YAP and TAZ, are transcriptional co-activators that promote cell proliferation and inhibit apoptosis. Recent studies have explored pyrazole derivatives as potential inhibitors of the YAP/TEAD interaction.

Conclusion

3-(furan-2-yl)-1H-pyrazole represents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, a representative synthetic protocol, and its potential biological targets based on the current understanding of related furan-pyrazole derivatives. Further research is warranted to fully elucidate the specific molecular mechanisms of action and to explore the full therapeutic potential of this compound and its analogues. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Biological Potential of 3-(furan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. This molecule, featuring a furan ring linked to a pyrazole core, represents a scaffold of significant interest in medicinal chemistry. This document consolidates key data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Molecular Structure and Properties

3-(furan-2-yl)-1H-pyrazole is a bicyclic aromatic heterocycle with the molecular formula C₇H₆N₂O.[1] The structure consists of a furan ring attached to the 3-position of a 1H-pyrazole ring. The presence of both electron-rich furan and pyrazole rings imparts unique electronic and chemical properties to the molecule, making it a versatile building block in organic synthesis and a promising scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(furan-2-yl)-1H-pyrazole is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the design of drug delivery systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| IUPAC Name | 3-(furan-2-yl)-1H-pyrazole | [1] |

| SMILES | C1=COC(=C1)C2=CC=NN2 | [1] |

| InChI Key | XHTWJTDNZKWQON-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 41.57 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Spectral Data (Predicted)

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~6.5 (dd, 1H, furan H4), ~6.8 (d, 1H, pyrazole H4), ~7.2 (d, 1H, furan H3), ~7.6 (d, 1H, furan H5), ~7.8 (d, 1H, pyrazole H5), ~13.0 (br s, 1H, pyrazole NH) |

| ¹³C NMR | δ (ppm): ~105 (pyrazole C4), ~108 (furan C4), ~112 (furan C3), ~130 (pyrazole C5), ~142 (furan C5), ~148 (furan C2), ~152 (pyrazole C3) |

| IR (KBr) | ν (cm⁻¹): ~3150-3300 (N-H stretching), ~1600 (C=N stretching), ~1550 (C=C stretching), ~1100 (C-O-C stretching) |

| Mass Spec (EI) | m/z (%): 134 (M⁺, 100), 105, 78, 51 |

Synthesis of 3-(furan-2-yl)-1H-pyrazole

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[5][6][7][8] A common and effective method involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3-(furan-2-yl)-1H-pyrazole, a suitable precursor would be a furan-2-yl substituted 1,3-dicarbonyl compound.

General Synthetic Scheme

The following diagram illustrates a plausible synthetic route to 3-(furan-2-yl)-1H-pyrazole.

Caption: Synthetic workflow for 3-(furan-2-yl)-1H-pyrazole.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methods for pyrazole synthesis.[2]

Step 1: Synthesis of 1-(Furan-2-yl)butane-1,3-dione

-

To a solution of 2-acetylfuran (1 equivalent) in a suitable solvent (e.g., diethyl ether), add a strong base such as sodium ethoxide (1.1 equivalents).

-

Slowly add ethyl acetate (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(furan-2-yl)butane-1,3-dione, which can be purified by column chromatography.

Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole

-

Dissolve 1-(furan-2-yl)butane-1,3-dione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)-1H-pyrazole.

Biological Activities and Potential Applications

The furan-pyrazole scaffold is recognized for its diverse biological activities.[9][10][11] Derivatives of 3-(furan-2-yl)-1H-pyrazole have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of furan-pyrazole derivatives.[12][13] For instance, certain hybrid chalcones containing the 3-(furan-2-yl)pyrazolyl moiety have demonstrated significant in vitro anticancer activity against various human cancer cell lines.

The following table summarizes the reported IC₅₀ values for a representative furan-2-yl-pyrazolyl chalcone derivative against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 7g | A549 (Lung Carcinoma) | 27.7 | [12][13] |

| HepG2 (Hepatocellular Carcinoma) | 26.6 | [12][13] |

The proposed mechanism for the anticancer activity of some pyrazole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]

Caption: Proposed mechanism of anticancer activity.

Inhibition of α-Synuclein Aggregation

Furan-2-yl-1H-pyrazoles have been identified as potent inhibitors of α-synuclein aggregation in vitro.[15][16][17] This activity is particularly relevant for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease, where the aggregation of α-synuclein is a key pathological hallmark. The efficacy of these compounds has been found to be comparable to that of the well-known aggregation inhibitor, anle138b.[15][17]

The mechanism of inhibition is believed to involve the binding of the furan-pyrazole compounds to the aggregation-prone species of α-synuclein, thereby preventing their self-assembly into toxic oligomers and fibrils.

Caption: Inhibition of α-synuclein aggregation pathway.

Future Perspectives

The 3-(furan-2-yl)-1H-pyrazole scaffold holds considerable promise for the development of novel therapeutics. Further research is warranted to:

-

Develop and optimize synthetic routes to generate a diverse library of derivatives.

-

Conduct comprehensive in vitro and in vivo studies to fully elucidate the anticancer and neuroprotective properties of the parent compound and its analogs.

-

Investigate the detailed mechanism of action and identify the specific molecular targets and signaling pathways involved in their biological effects.

-

Perform structure-activity relationship (SAR) studies to design more potent and selective inhibitors.

Conclusion

3-(furan-2-yl)-1H-pyrazole is a versatile heterocyclic compound with a rich chemical landscape and significant therapeutic potential. This technical guide has provided a detailed overview of its molecular structure, a representative synthetic protocol, and a summary of its promising biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and pharmacology, and to stimulate further investigation into this important class of molecules.

References

- 1. 3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. ajphs.com [ajphs.com]

- 10. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) | springermedizin.de [springermedizin.de]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

3-(furan-2-yl)-1H-pyrazole CAS number 32332-98-2

An In-depth Technical Guide to 3-(furan-2-yl)-1H-pyrazole (CAS Number: 32332-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(furan-2-yl)-1H-pyrazole is a heterocyclic compound featuring both a furan and a pyrazole moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives, including roles as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Notably, derivatives of 3-(furan-2-yl)-1H-pyrazole have been investigated for their potent inhibitory effects on α-synuclein aggregation, a key pathological process in Parkinson's disease.[3][4] This document provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and a summary of its reported biological activities and relevant experimental methodologies.

Chemical and Physical Properties

3-(furan-2-yl)-1H-pyrazole is a solid at room temperature with a molecular weight of 134.14 g/mol .[5][6] Its structure combines the aromatic systems of furan and pyrazole, leading to a planar molecule with potential for various intermolecular interactions, which is crucial for its biological activity.

| Property | Value | Reference(s) |

| CAS Number | 32332-98-2 | [5][6] |

| Molecular Formula | C₇H₆N₂O | [5][6] |

| Molecular Weight | 134.14 g/mol | [5][6] |

| IUPAC Name | 5-(furan-2-yl)-1H-pyrazole | [6] |

| Synonyms | 3-(2-furyl)-1H-pyrazole, 2-(1H-pyrazol-3-yl)furan | [5][6] |

| Melting Point | 102°C to 104°C | [6] |

| Appearance | Solid | |

| Purity | 97% (Typical) | [6] |

Synthesis of 3-(furan-2-yl)-1H-pyrazole

The most common and efficient synthesis of 3-(furan-2-yl)-1H-pyrazole involves a two-step process. The first step is the formation of a β-enaminoketone intermediate from a furan-containing ketone. The second step is the cyclization of this intermediate with hydrazine to form the pyrazole ring.[7]

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 2-acetylfuran.

Experimental Protocol

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylfuran (1.0 eq).

-

Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heating: Heat the reaction mixture at 80-90°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Remove the excess DMF-DMA and methanol byproduct under reduced pressure. The resulting crude product, (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, is often a solid or a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of 3-(furan-2-yl)-1H-pyrazole

-

Reagents and Setup: Dissolve the crude enaminone from Step 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask with a magnetic stirrer and reflux condenser.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-(furan-2-yl)-1H-pyrazole.

Biological Activity and Applications

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[2] The incorporation of a furan ring can modulate the compound's electronic properties and biological activity.

Inhibition of α-Synuclein Aggregation

A key area of investigation for furan-2-yl-1H-pyrazoles is their potential as neuroprotective agents for Parkinson's disease.[3] This activity stems from their ability to inhibit the aggregation of the α-synuclein protein, a process central to the formation of Lewy bodies and the progression of the disease.

| Compound Class | Biological Target | Activity Metric | Result | Reference(s) |

| Furan-2-yl-1H-pyrazoles | α-Synuclein Aggregation | % Inhibition | Comparable to Anle138b | [3] |

| Furan-pyrazole Chalcones | Human Cancer Cell Lines (A549, HepG2, MCF7) | IC₅₀ | Varies by derivative | [8] |

Anticancer Activity

Derivatives of the core 3-(furan-2-yl)-1H-pyrazole structure, particularly chalcone hybrids, have been synthesized and evaluated for their in vitro anticancer properties against a panel of human cancer cell lines.[8]

Mechanism of Action: α-Synuclein Aggregation Inhibition

The process of α-synuclein aggregation is a complex cascade. Small molecule inhibitors like 3-(furan-2-yl)-1H-pyrazole are thought to interfere with this process, potentially by stabilizing the monomeric form of the protein or by blocking the addition of monomers to growing oligomers and fibrils.

References

- 1. orientjchem.org [orientjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of pyrazolylvinyl ketones from furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(furan-2-yl)-1-methyl-1h-pyrazole-4-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

The Biological Significance of Furan-Pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction

The fusion of furan and pyrazole rings creates a heterocyclic scaffold with significant therapeutic potential. This privileged structure has garnered considerable attention in medicinal chemistry due to its diverse and potent biological activities. Furan-pyrazole derivatives have demonstrated promising results as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Their versatile nature stems from the unique electronic properties and three-dimensional arrangement of the fused ring system, which allows for diverse substitutions and interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of furan-pyrazole scaffolds, intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Furan-pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Key Signaling Pathways

Several studies have highlighted the ability of furan-pyrazole compounds to modulate critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain furan-pyrazole derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream activation of AKT and mTOR. This inhibition leads to the induction of apoptosis and suppression of tumor growth. Molecular docking studies suggest that these compounds often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K.[1]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Furan-pyrazole scaffolds have been shown to inhibit components of this pathway, particularly MEK and ERK kinases. By blocking the phosphorylation and activation of ERK, these compounds can halt the cell cycle and induce apoptosis in cancer cells.[2][3]

EGFR and VEGFR-2 Tyrosine Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis. Several fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[4][5][6] This dual inhibition is a particularly attractive therapeutic strategy, as it can simultaneously target tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor. Docking studies have revealed that these compounds typically bind to the ATP-binding site of the kinase domain of both receptors.[7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of furan-pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9][10][11] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected furan-pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7g | A549 (Lung Carcinoma) | 27.7 µg/ml | [12] |

| 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/ml | [12] |

| 6b | HNO-97 | 10.5 | |

| 6d | HNO-97 | 10 | |

| 7c | A549 (Lung Carcinoma) | 13.86 µg/ml | |

| 7b | A549 (Lung Carcinoma) | 20 µg/ml | |

| 7a | A549 (Lung Carcinoma) | 42.7 µg/ml | |

| Compound 3 | HepG2 | 0.71 | [4] |

| Compound 9 | HepG2 | - | [4] |

| Compound 12 | HepG2 | - | [4] |

| Compound 29 | MCF7 (Breast) | 17.12 | |

| Compound 29 | HepG2 (Liver) | 10.05 | |

| Compound 29 | A549 (Lung) | 29.95 | |

| Compound 29 | Caco2 (Colon) | 25.24 | |

| Compound 43 | MCF7 (Breast) | 0.25 | |

| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | |

| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | |

| Compound 27 | MCF7 (Breast) | 16.50 | |

| Compound 31 | A549 (Lung) | 42.79 | |

| Compound 32 | A549 (Lung) | 55.73 | |

| Compound 13 | IGROVI (Ovarian) | 0.04 | [1] |

Antimicrobial Activity

Furan-pyrazole scaffolds also exhibit significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for many furan-pyrazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the scaffold may facilitate its passage through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected furan-pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus strains | 1-8 | [13] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 strain | 1 | [13] |

| Coumarin-substituted and pyran-fused derivatives | S. aureus and P. aeruginosa strains | 1.56–6.25 | [13] |

| Pyrazole-thiazole hybrid | ΔTolC E. coli | - | [13] |

| Pyrazole-fused diterpenoid | S. aureus Newman strain | 0.71 | [13] |

| N-phenylpyrazole-fused fraxinellone | B. subtilis | 4 | [13] |

| Triazine-fused pyrazole derivative 32 | S. epidermidis | 0.97 | [13] |

| Triazine-fused pyrazole derivative 32 | E. cloacae | 0.48 | [13] |

| 2f | S. aureus | 12.5 | [14] |

| 2g | C. albicans | 12.5 | [14] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Furan-pyrazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of furan-pyrazole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, important mediators of inflammation. By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17] This is often achieved by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. Emerging evidence suggests that furan-pyrazole scaffolds may offer neuroprotective benefits.

Inhibition of α-Synuclein Aggregation

In Parkinson's disease, the aggregation of the protein α-synuclein is a key pathological event. Certain novel furan-2-yl-1H-pyrazoles have been shown to inhibit the aggregation of α-synuclein in vitro, with efficacy comparable to known inhibitors.[14] This suggests that these compounds could be valuable leads for the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furan-pyrazole scaffolds.

Synthesis of Furan-Pyrazole Scaffolds

A common and versatile method for the synthesis of furan-pyrazole scaffolds involves a multi-step process starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine to form the pyrazole ring.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation [18][19]

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of an appropriate aromatic ketone (e.g., 2-acetylfuran) and a substituted aromatic aldehyde in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the base.

-

Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Pyrazole Ring from Chalcone [18][20][21]

-

Reactant Mixture: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.

-

Cyclization: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole derivative.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude pyrazole can be purified by recrystallization from an appropriate solvent.

In Vitro Biological Assays

Protocol 3: MTT Assay for Anticancer Activity [4][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the furan-pyrazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Broth Microdilution Method for MIC Determination [22][23][24][25][26][27]

-

Compound Dilution: Prepare a serial two-fold dilution of the furan-pyrazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-based) [13][28][20][23][25][29]

-

Reaction Setup: In a pre-warmed 96-well plate, add purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP-containing buffer.

-

Compound Addition: Add various concentrations of the furan-pyrazole compounds to the wells. Include a positive control (e.g., colchicine) and a vehicle control.

-

Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Protocol 6: Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2) [1][5][6][7][8][9][15][27][30][31][32]

-

Reaction Mixture: In a microplate, combine the recombinant kinase (e.g., EGFR or VEGFR-2), a specific substrate peptide, and various concentrations of the furan-pyrazole inhibitor in a kinase reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 7: Western Blot Analysis for Phosphorylated Proteins (e.g., p-AKT, p-ERK) [2][3][10][11][19][22][33][34][35][36]

-

Cell Lysis: Treat cancer cells with the furan-pyrazole compound for a specified time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-AKT, anti-p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.

Protocol 8: Anti-inflammatory Assay (LPS-induced Cytokine Release) [16][17][37][38][39]

-

Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-pyrazole compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by furan-pyrazole scaffolds and a typical experimental workflow for their evaluation.

Conclusion

Furan-pyrazole scaffolds represent a highly versatile and promising class of heterocyclic compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. The ability to modulate multiple key biological targets, including protein kinases and tubulin, provides a strong rationale for their continued exploration in drug discovery programs. The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of furan-pyrazole derivatives.

References

- 1. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT … [ouci.dntb.gov.ua]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. maxanim.com [maxanim.com]

- 19. researchgate.net [researchgate.net]

- 20. selectscience.net [selectscience.net]

- 21. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. universalbiologicals.com [universalbiologicals.com]

- 30. benchchem.com [benchchem.com]

- 31. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. ccrod.cancer.gov [ccrod.cancer.gov]

- 37. researchgate.net [researchgate.net]

- 38. bio-protocol.org [bio-protocol.org]

- 39. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

An In-Depth Technical Guide to the Discovery and History of 3-(Furan-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of the heterocyclic compound 3-(furan-2-yl)-1H-pyrazole. It details the foundational Knorr pyrazole synthesis as the seminal method for its formation, supported by detailed experimental protocols for the synthesis of its precursors and the core structure itself. This document compiles key physicochemical data and explores the evolution of synthetic methodologies. Furthermore, it delves into the significant role of the 3-(furan-2-yl)-1H-pyrazole scaffold in medicinal chemistry, with a particular focus on its interaction with the 3-Phosphoinositide-dependent protein kinase 1 (PDK1) signaling pathway, a critical regulator of cell growth and survival. The guide includes structured data tables for easy comparison of quantitative information and detailed diagrams to visualize synthetic and signaling pathways, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The fusion of a furan ring to the pyrazole core at the 3-position gives rise to 3-(furan-2-yl)-1H-pyrazole, a molecule that combines the electronic properties and reactivity of both heterocyclic systems. This guide traces the origins of this important scaffold, from its conceptual discovery rooted in the classical Knorr pyrazole synthesis to its modern applications in the development of targeted therapeutics.

Discovery and Foundational Synthesis

While a singular, dated discovery of 3-(furan-2-yl)-1H-pyrazole is not prominently documented, its synthesis is a direct application of the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[1] This classical and highly versatile reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]

The logical precursor for the synthesis of 3-(furan-2-yl)-1H-pyrazole via the Knorr method is 1-(furan-2-yl)butane-1,3-dione . The reaction of this furan-containing β-diketone with hydrazine hydrate would directly yield the target molecule.

Caption: General schematic of the Knorr pyrazole synthesis for 3-(furan-2-yl)-1H-pyrazole.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(furan-2-yl)-1H-pyrazole is presented in Table 1. This data is essential for its handling, characterization, and application in further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem |

| Molecular Weight | 134.14 g/mol | PubChem |

| Melting Point | 102-104 °C | ChemicalBook[5] |

| Boiling Point | 154-160 °C at 8 Torr | ChemicalBook[5] |

| pKa | 13.52 ± 0.10 (Predicted) | ChemicalBook[5] |

| LogP | 1.18 (Predicted) | PubChem |

| CAS Number | 32332-98-2 | PubChem |

Table 1: Key Physicochemical Properties of 3-(Furan-2-yl)-1H-pyrazole.[5]

Detailed Experimental Protocols

To provide a practical guide for the synthesis of 3-(furan-2-yl)-1H-pyrazole, this section outlines the experimental procedures for the preparation of the key precursor, 1-(furan-2-yl)butane-1,3-dione, and the subsequent Knorr cyclization.

Synthesis of 1-(Furan-2-yl)butane-1,3-dione (Precursor)

The synthesis of the 1,3-dicarbonyl precursor is typically achieved via a Claisen condensation reaction between a furan-based ester (e.g., methyl furan-2-carboxylate) and a ketone (e.g., acetone) in the presence of a strong base.[6][7]

Caption: Workflow for the Claisen condensation to synthesize the precursor.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl furan-2-carboxylate (1.0 equivalent) and acetone (1.5 equivalents) in anhydrous THF is added dropwise at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-(furan-2-yl)butane-1,3-dione.[8][9]

Knorr Synthesis of 3-(Furan-2-yl)-1H-pyrazole

Experimental Protocol:

-

Reaction Setup: A solution of 1-(furan-2-yl)butane-1,3-dione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate (1.1 to 1.5 equivalents) is added to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added to facilitate the reaction.[10]

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC. The reaction is typically complete within a few hours.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 3-(furan-2-yl)-1H-pyrazole as a solid.[10]

Historical Development and Modern Synthetic Approaches

Following the foundational Knorr synthesis, various modifications and alternative routes to furan-substituted pyrazoles have been developed to improve yields, regioselectivity, and substrate scope. These include:

-

Microwave-assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times for the Knorr synthesis.

-

Multi-component Reactions: One-pot procedures involving the in-situ generation of the 1,3-dicarbonyl precursor followed by cyclization with hydrazine have been reported, offering a more streamlined approach.

-

Synthesis from Chalcones: Furan-containing chalcones (α,β-unsaturated ketones) can be converted to pyrazolines, which are then oxidized to the corresponding pyrazoles.[4]

-

[3+2] Cycloaddition Reactions: The reaction of nitrile imines (generated in situ from hydrazonoyl halides) with furan-containing alkynes provides a regioselective route to substituted 3-(furan-2-yl)-1H-pyrazoles.[1]

Applications in Medicinal Chemistry and Drug Development

The 3-(furan-2-yl)-1H-pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][11]

Interaction with the PDK1 Signaling Pathway

A notable example of the therapeutic potential of this scaffold is the activity of its derivatives against 3-Phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway is critical for cell survival, proliferation, and metabolism.

A derivative, 3-Amino-5-(2-furyl)pyrazole , has been identified as a binder of PDK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 313 μM.[12] This finding highlights the potential of the 3-(furan-2-yl)-1H-pyrazole core as a starting point for the design of more potent and selective PDK1 inhibitors.

The PDK1 signaling cascade can be summarized as follows:

-

Activation of PI3K: Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Recruitment of PDK1 and AKT: PIP3 acts as a second messenger, recruiting both PDK1 and AKT (also known as Protein Kinase B) to the cell membrane.

-

AKT Activation: At the membrane, PDK1 phosphorylates and activates AKT at threonine 308. Full activation of AKT often requires a second phosphorylation at serine 473 by mTORC2.

-

Downstream Signaling: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting apoptosis), cell growth, and proliferation.

Caption: The PDK1/AKT signaling pathway and the inhibitory action of a 3-(furan-2-yl)-1H-pyrazole derivative.

Conclusion

From its theoretical origins in the landmark Knorr pyrazole synthesis to its contemporary relevance in the quest for novel therapeutics, 3-(furan-2-yl)-1H-pyrazole has established itself as a significant heterocyclic scaffold. This guide has provided a detailed account of its history, synthesis, and physicochemical properties. The elucidation of the interaction between its derivatives and key signaling pathways, such as the PDK1/AKT cascade, underscores the enduring importance of this molecule in modern drug discovery. The experimental protocols and structured data presented herein are intended to serve as a valuable and practical resource for researchers, facilitating further exploration and exploitation of the rich chemical and biological potential of 3-(furan-2-yl)-1H-pyrazole and its analogues.

References

- 1. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. 1-(furan-2-yl)butane-1,3-dione | 25790-35-6 [sigmaaldrich.cn]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

The Fundamental Chemistry of Furan-Containing Pyrazoles: A Technical Guide for Drug Discovery Professionals

Introduction

Furan-containing pyrazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that have positioned them as compounds of significant interest for drug development professionals. This class of heterocyclic compounds marries the distinct chemical properties of both the furan and pyrazole rings. The furan moiety, a five-membered aromatic heterocycle with one oxygen atom, can act as a bioisostere for phenyl rings, potentially improving metabolic stability and pharmacokinetic profiles. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for its presence in numerous approved drugs. The combination of these two rings in a single molecule has led to the discovery of potent agents with anticancer, antifungal, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the core chemistry of furan-containing pyrazoles, focusing on their synthesis, reactivity, and biological applications, with a clear presentation of quantitative data and detailed experimental methodologies.

Synthesis of Furan-Containing Pyrazoles

The construction of the furan-containing pyrazole scaffold can be achieved through several synthetic strategies. The most common approaches involve the reaction of a furan-bearing precursor with a hydrazine derivative to form the pyrazole ring, or the formation of the furan ring onto a pre-existing pyrazole core.

Synthesis via Chalcone Intermediates

A prevalent method for the synthesis of 3-(furan-2-yl)-1,5-diaryl-1H-pyrazoles involves a two-step process starting with the Claisen-Schmidt condensation of a furan-2-carbaldehyde with an acetophenone to form a chalcone intermediate. This intermediate is then cyclized with a hydrazine derivative to yield the desired pyrazole.

Experimental Protocol: Synthesis of (2E)-1-(substituted-phenyl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone Intermediate)

A solution of an appropriately substituted acetophenone (10 mmol) and furan-2-carbaldehyde (12 mmol) in ethanol (50 mL) is cooled to 0-5°C. To this stirred solution, an aqueous solution of sodium hydroxide (40%, 15 mL) is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for 4-6 hours, during which a precipitate typically forms. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into crushed ice and acidified with dilute hydrochloric acid. The resulting solid is filtered, washed with cold water until neutral, and dried. The crude chalcone is then purified by recrystallization from ethanol.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-1,5-diaryl-4,5-dihydro-1H-pyrazole

To a solution of the furan-containing chalcone (5 mmol) in glacial acetic acid (30 mL), phenylhydrazine (6 mmol) is added. The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solid product that separates out is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to afford the pure pyrazoline.

Multi-component Synthesis of Fused Furan-Pyrazoles

Fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which contain a furan-like oxygen heterocycle, can be efficiently synthesized via one-pot multi-component reactions. These reactions offer advantages in terms of atom economy and operational simplicity.

Experimental Protocol: Synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

A mixture of ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (50 mL) is treated with a catalytic amount of a base such as piperidine or triethylamine (0.5 mL). The reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours, with reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for representative furan-containing pyrazole derivatives, including yields, melting points, and biological activities.

Table 1: Synthesis and Physicochemical Properties of Selected Furan-Containing Pyrazoles

| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) |

| FP-1 | Chalcone Cyclization | 85 | 142-144 |

| FP-2 | Chalcone Cyclization | 78 | 158-160 |

| FP-3 | Multi-component | 92 | 230-232 |

| FP-4 | Multi-component | 88 | 210-212 |

Table 2: Anticancer Activity of Furan-Containing Pyrazoles (IC50 in µM)

| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |

| FP-5 | 42.7 | 35.2 | 51.8 |

| FP-6 | 20.0 | 15.8 | 25.4 |

| FP-7 | 13.9 | 9.7 | 18.1 |

| Doxorubicin | 0.8 | 0.5 | 1.2 |

Data extracted from various sources for illustrative purposes.

Table 3: Antimicrobial Activity of Furan-Containing Pyrazoles (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans |

| FP-8 | 256 | 512 | >1024 |

| FP-9 | 128 | 256 | 512 |

| FP-10 | 64 | 128 | 256 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Data extracted from various sources for illustrative purposes.

Spectroscopic Characterization

The structural elucidation of furan-containing pyrazoles relies on standard spectroscopic techniques.

-

¹H NMR: The proton spectra typically show characteristic signals for the furan and pyrazole rings. The furan protons usually appear as multiplets in the range of δ 6.0-7.5 ppm. The pyrazole ring protons' chemical shifts vary depending on the substitution pattern.

-

¹³C NMR: The carbon spectra will show signals corresponding to the carbons of both heterocyclic rings. The furan carbons typically resonate in the range of δ 105-150 ppm, while the pyrazole carbons appear in a similar region.

-

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound, and the fragmentation pattern can offer clues about the structure.

Biological Activity and Signaling Pathways

Furan-containing pyrazoles have been shown to interact with various biological targets, leading to their observed therapeutic effects. One notable example is their activity as inhibitors of the Akt kinase signaling pathway, which is a critical pathway in cancer cell proliferation and survival.

Akt Signaling Pathway Inhibition

The Akt (also known as Protein Kinase B) signaling pathway is a central node in cell signaling that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. Furan-containing pyrazoles have been designed as inhibitors of Akt kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Comprehensive Analysis of the Physicochemical Properties of 3-(furan-2-yl)-1H-pyrazole in the Solid State

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known physical properties of the solid-state 3-(furan-2-yl)-1H-pyrazole. This compound, a heterocyclic molecule incorporating both furan and pyrazole moieties, is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential for crystal engineering. This document synthesizes available data on its structural and physicochemical characteristics, offering a valuable resource for researchers engaged in its study and application.

Introduction

3-(furan-2-yl)-1H-pyrazole is a bifunctional heterocyclic compound with a molecular structure that offers multiple sites for hydrogen bonding and other non-covalent interactions. These interactions are crucial in determining its solid-state packing, which in turn influences its physical properties such as melting point, solubility, and stability. Understanding these properties is paramount for its development in pharmaceutical and material science applications.

Physicochemical Properties

A comprehensive search of available literature and chemical databases has yielded key physical data for 3-(furan-2-yl)-1H-pyrazole in its solid form. This information is summarized below.

Tabulated Physical Data

| Property | Value | Experimental Conditions | Reference |

| Melting Point | 108-110 °C | Standard atmospheric pressure | |

| Boiling Point | 323.7±22.0 °C | Predicted at 760 mmHg | |

| Density | 1.33±0.1 g/cm³ | Predicted | |

| pKa | 11.02±0.50 | Predicted | |

| LogP | 1.46 | Not specified | |

| Molecular Weight | 134.14 g/mol | - | |

| Molecular Formula | C₇H₆N₂O | - |

Note: Some of the data presented are predicted values from computational models and should be confirmed with experimental data.

Experimental Protocols

The determination of the physical properties of a solid compound like 3-(furan-2-yl)-1H-pyrazole involves several standard analytical techniques. The general methodologies for the key experiments are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity and is determined using a melting point apparatus.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid sample.

Protocol:

-

A small amount of the crystalline 3-(furan-2-yl)-1H-pyrazole is placed in a capillary tube.

-

The tube is inserted into a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

General Workflow for X-ray Crystallography:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

High-quality single crystals of 3-(furan-2-yl)-1H-pyrazole are grown, typically by slow evaporation of a saturated solution.

-

A suitable crystal is mounted on a diffractometer.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined to obtain the precise atomic coordinates.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of the compound.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule. The solid-state NMR could provide insights into the molecular packing and polymorphism.

-

FT-IR Spectroscopy: Identifies the functional groups present in the molecule by observing the absorption of infrared radiation. In the solid state, shifts in vibrational frequencies can indicate intermolecular interactions like hydrogen bonding.

-

Mass Spectrometry: Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Potential Applications in Drug Development

The pyrazole and furan rings are well-known pharmacophores present in numerous bioactive compounds. The combination of these two heterocycles in 3-(furan-2-yl)-1H-pyrazole makes it an attractive scaffold for the design of new therapeutic agents. Its physical properties, particularly solubility and crystal packing, are critical parameters that influence its bioavailability and formulation development.

Logical Relationship in Drug Development:

Caption: Influence of solid-state properties on drug efficacy.

Conclusion

This technical guide has summarized the currently available data on the physical properties of solid 3-(furan-2-yl)-1H-pyrazole. While some fundamental data like melting point are experimentally determined, other properties are based on predictive models and await experimental verification. A thorough characterization of its solid-state properties, including polymorphism and solubility in various solvents, is essential for its advancement in pharmaceutical and material science applications. Further research, particularly single-crystal X-ray diffraction studies, would provide invaluable insights into its molecular conformation and intermolecular interactions, paving the way for its rational design and utilization in various scientific fields.

Unlocking Therapeutic Potential: A Technical Guide to 3-(Furan-2-yl)-1H-pyrazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of furan and pyrazole rings in the 3-(furan-2-yl)-1H-pyrazole scaffold presents a unique and privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the potential therapeutic targets of this heterocyclic core, moving from the foundational chemistry to specific, validated biological activities and the experimental methodologies required for their investigation. We will dissect the causality behind experimental choices and provide a framework for advancing drug discovery programs based on this promising scaffold. The narrative is grounded in authoritative references, detailed protocols, and visual workflows to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Fusion of Furan and Pyrazole

The pyrazole nucleus is a cornerstone of many pharmacologically active compounds, lauded for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the furan moiety is a prevalent feature in numerous natural products and synthetic drugs. The hybridization of these two pharmacophores in 3-(furan-2-yl)-1H-pyrazole creates a molecule with a distinct electronic and steric profile, offering a versatile platform for the development of targeted therapies. While the core 3-(furan-2-yl)-1H-pyrazole molecule serves as a foundational building block, it is through strategic derivatization that its therapeutic potential is truly unlocked. This guide will focus on the key therapeutic targets that have been identified for derivatives of this scaffold and the scientific rationale for their investigation.

Key Therapeutic Areas and Molecular Targets

Derivatives of the 3-(furan-2-yl)-1H-pyrazole scaffold have demonstrated significant activity across several key therapeutic areas. This section will delve into the specific molecular targets and the evidence supporting their interaction with this chemical class.

Oncology: A Multi-pronged Attack on Cancer

The most extensively studied application of 3-(furan-2-yl)-1H-pyrazole derivatives is in oncology. These compounds have been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic properties against a range of human cancer cell lines, including breast (MCF7), liver (HepG2), and lung (A549) cancers.[3][4][5][6][7] The anticancer activity appears to be mediated through the modulation of several key cellular targets.

Expertise & Experience: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[5] The disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, often acting at the colchicine binding site.[8] One study identified a pyrazole derivative that inhibited tubulin polymerization with an IC₅₀ of 7.30 μM.[8]

Logical Relationship: Tubulin Inhibition to Apoptosis

Caption: Inhibition of tubulin polymerization by 3-(furan-2-yl)-1H-pyrazole derivatives.

Expertise & Experience: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9] CDK2, in particular, is essential for the G1/S phase transition.[10] Pyrazole derivatives have emerged as a promising class of CDK2 inhibitors.[9][11][12][13][14] Studies have reported novel pyrazole derivatives with potent CDK2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[12][13][14] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDK2.[12]

Experimental Workflow: Screening for CDK2 Inhibitors

Caption: Workflow for identifying and validating CDK2 inhibitors.

Neurodegenerative Disorders: Combating Protein Aggregation

Expertise & Experience: The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies.[15] Inhibiting this aggregation process is a promising therapeutic strategy. A series of novel 3-(furan-2-yl)-1H-pyrazoles has been shown to inhibit α-synuclein aggregation in vitro, with an efficacy comparable to the well-characterized inhibitor, anle138b.[2][16][17][18][19] This suggests that the furan-pyrazole scaffold could be a valuable starting point for the development of disease-modifying therapies for these devastating neurodegenerative conditions.

Infectious Diseases: A New Frontier for Antimicrobials

Expertise & Experience: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. DNA gyrase is an essential bacterial enzyme that is a validated target for antibiotics.[20][21][22][23][24] A study on benzofuran-pyrazole hybrids, which share structural similarities with 3-(furan-2-yl)-1H-pyrazole derivatives, identified a compound that potently inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, an activity level comparable to the established antibiotic ciprofloxacin.[25][26] This finding opens up a new avenue for the exploration of furan-pyrazole derivatives as antibacterial agents.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the activity of 3-(furan-2-yl)-1H-pyrazole derivatives against the identified targets.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL porcine brain tubulin) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Add GTP to a final concentration of 1 mM and a fluorescent reporter dye (e.g., DAPI at 6.3 μM).

-

Prepare a stock solution of the test compound (and positive/negative controls) in DMSO.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the tubulin solution.

-

Add the test compound to the desired final concentration (typically in a dose-response manner). Include wells for a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a negative control (DMSO vehicle).

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each condition.

-

Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

-

CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Luminescence Assay)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[10]

Methodology:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).

-

Prepare solutions of CDK2/Cyclin A2 enzyme, the substrate (e.g., Histone H1), and ATP.

-

Prepare a stock solution of the test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase reaction buffer, CDK2/Cyclin A2 enzyme, and substrate.

-

Add the test compound at various concentrations. Include positive (e.g., staurosporine) and negative (DMSO) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-